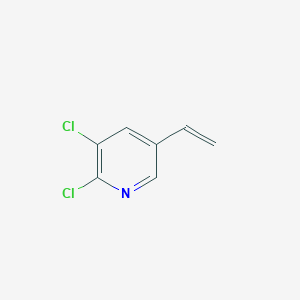

2,3-Dichloro-5-ethenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1001193-62-9 |

|---|---|

Molecular Formula |

C7H5Cl2N |

Molecular Weight |

174.02 g/mol |

IUPAC Name |

2,3-dichloro-5-ethenylpyridine |

InChI |

InChI=1S/C7H5Cl2N/c1-2-5-3-6(8)7(9)10-4-5/h2-4H,1H2 |

InChI Key |

KQIYTGYKAXIQQW-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=C(N=C1)Cl)Cl |

Origin of Product |

United States |

Contextual Significance Within Halogenated Pyridine Chemistry and Vinyl Heterocycles

The chemical persona of 2,3-Dichloro-5-ethenylpyridine is defined by its two key structural features: the dichlorinated pyridine (B92270) core and the vinyl substituent. The presence and positioning of the two chlorine atoms on the pyridine ring render it a valuable substrate for a variety of cross-coupling reactions. Generally, in dihalogenated N-heteroarenes, halides adjacent to the nitrogen atom are more reactive in palladium-catalyzed cross-couplings. nih.gov However, the development of specialized ligand systems has enabled unconventional site-selectivity, allowing for controlled functionalization at positions that are typically less reactive. nih.govorganic-chemistry.orgresearchgate.net This ability to selectively replace one chlorine atom over the other opens up pathways to a diverse range of di- and tri-substituted pyridine derivatives.

The ethenyl (or vinyl) group, on the other hand, positions this compound within the important class of vinyl heterocycles. Vinyl groups are versatile functional handles that can participate in a wide array of chemical transformations, including polymerization, oxidation, and various addition reactions. Vinyl azides, for instance, are recognized as valuable synthons for constructing complex nitrogen-containing heterocyclic skeletons due to the unique reactivity of the azide (B81097) group connected to an alkene moiety. nih.govresearchgate.netrsc.org The interplay between the reactive vinyl group and the electronically modified pyridine ring in this compound suggests its potential as a building block for more complex molecular architectures.

Historical Development and Emerging Research Trajectories in Pyridine Functionalization

The journey to synthesize and utilize complex pyridines like 2,3-Dichloro-5-ethenylpyridine is built upon a long history of developing methods for pyridine (B92270) functionalization. Historically, the inertness of the pyridine ring to electrophilic substitution made direct functionalization challenging, often requiring harsh reaction conditions. chemrxiv.org Significant breakthroughs came with the advent of organometallic chemistry, which provided pathways for the regioselective metalation and subsequent reaction with electrophiles, enabling the synthesis of a wide variety of substituted pyridines. rsc.org

While specific historical accounts of the synthesis of this compound are not extensively documented in mainstream literature, its conceptual synthesis can be inferred from established methods. A plausible and widely employed method for introducing a vinyl group onto a halogenated pyridine is the Suzuki-Miyaura coupling reaction. This would involve the palladium-catalyzed reaction of a dihalopyridine with a vinylboronic acid or ester. organic-chemistry.org

Emerging research continues to refine the synthesis of functionalized pyridines. A notable example, while not of the ethenyl derivative, is the synthesis of the structurally related 2,3-dichloro-5-(trifluoromethyl)pyridine, an important intermediate in the agrochemical industry. alfa-chemical.comgoogle.com The synthetic routes to this compound often involve multi-step processes, including chlorination and fluorination, highlighting the intricate nature of introducing multiple distinct functional groups onto a pyridine ring. alfa-chemical.comgoogle.com These advanced synthetic strategies are indicative of the ongoing efforts to access novel and complex pyridine-based molecules.

Current Challenges and Future Perspectives in the Synthesis and Utility of Functionalized Pyridines

Regioselective Halogenation Strategies for Pyridine Systems

The introduction of two chlorine atoms at the 2 and 3-positions of the pyridine ring is a critical step in the synthesis of the target molecule. Pyridine's electron-deficient nature makes direct electrophilic halogenation challenging, often requiring harsh conditions and resulting in mixtures of regioisomers. nih.govnih.gov Therefore, specialized strategies are employed to control the position of dichlorination.

One approach involves the chlorination of pyridine precursors that already contain activating or directing groups. For instance, starting with 2-chloro-5-trichloromethylpyridine, further chlorination can be achieved using chlorine gas in the presence of a metal-based catalyst. iaea.org Another method utilizes 2-chloro-5-trifluoromethylpyridine as a precursor, which is heated with ferric chloride and chlorine gas to yield 2,3-dichloro-5-trifluoromethylpyridine. alfa-chemical.com

The use of pyridine N-oxides is a well-established strategy to activate the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net Following chlorination, the N-oxide can be deoxygenated to yield the desired dichloropyridine derivative. For example, regioselective chlorination of pyridine N-oxides can be achieved using oxalyl chloride and triethylamine (B128534) in dichloromethane. researchgate.net

Another innovative strategy for 3-selective halogenation involves a ring-opening, halogenation, and ring-closing sequence. nih.gov This method temporarily converts the electron-deficient pyridine into a more reactive acyclic Zincke imine intermediate, which undergoes regioselective halogenation under mild conditions. nih.gov

Late-stage functionalization techniques have also been developed for the selective halogenation of complex pyridine-containing molecules. nih.govacs.orgchemrxiv.orgresearchgate.net These methods often employ specially designed phosphine (B1218219) reagents that install a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide nucleophile. nih.govacs.orgchemrxiv.orgresearchgate.net While this is primarily for 4-halogenation, it highlights the ongoing development of selective C-H functionalization methods for pyridines.

Ethenylation Protocols in the Construction of Vinylpyridine Cores

The introduction of the vinyl group at the 5-position is another key transformation. This is typically achieved through cross-coupling reactions or direct vinylation methods.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura coupling) for 5-Ethenylpyridine Formation

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. tcichemicals.comwikipedia.orglibretexts.orgbeilstein-journals.org In the context of this compound synthesis, this would involve the coupling of a 2,3-dichloro-5-halopyridine (where the halide is typically bromine or iodine) with a vinylboronic acid or a vinylboronate ester. tcichemicals.com

The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org The reaction requires a base to activate the organoboron species. tcichemicals.com The choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. tcichemicals.com For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines, demonstrating the influence of ligands on regioselectivity. nsf.govorganic-chemistry.orgresearchgate.net

While direct examples for this compound are not abundant in the provided search results, the synthesis of analogous compounds like 2-(trifluoromethyl)-5-vinylpyridine (B1398696) from 2-chloro-5-(trifluoromethyl)pyridine (B1661970) using Suzuki-Miyaura coupling illustrates the applicability of this method.

Alternative Olefinic Functionalization Routes (e.g., direct vinylation methods)

Direct vinylation methods offer an alternative to pre-functionalized coupling partners. One such approach is the direct synthesis of vinylpyridines from picoline (methylpyridine) and formaldehyde. google.com This "one-step" process, performed under acidic conditions, can be more atom-economical than multi-step coupling procedures. google.com While this is typically used for simpler vinylpyridines, the concept could potentially be adapted for more substituted systems.

Another strategy involves the iron-catalyzed vinylation of 2-methyl azaarenes using N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) as a one-carbon source. researchgate.net This method proceeds via a radical mechanism and offers an eco-friendly approach to installing a vinyl group. researchgate.net

Multi-Step Convergent and Divergent Synthetic Pathways for this compound

The synthesis of a multi-substituted molecule like this compound can be approached through either convergent or divergent strategies.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. For this compound, a convergent approach might involve synthesizing a 2,3-dichloropyridine (B146566) core and a separate vinyl-containing reagent (like a vinylboronic acid), which are then coupled together. nih.govorganic-chemistry.orgacs.org This strategy can be highly efficient as it allows for the parallel construction of complex molecular fragments. For example, the synthesis of highly substituted pyridines has been achieved through a [4+2] cycloaddition of vinylallenes and sulfonyl cyanides, representing a convergent pathway to the pyridine core itself. acs.org

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of related structures. epfl.ch In the context of this compound, a divergent approach could involve preparing a key intermediate, such as 2,3-dichloro-5-bromopyridine, which could then be subjected to various ethenylation protocols or other functionalizations to produce a library of related compounds. The synthesis of densely substituted pyridines has been demonstrated using a divergent approach starting from a pyridone intermediate. nih.gov

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. nih.govscilit.comrsc.orgbohrium.comacs.org In the synthesis of pyridine derivatives, several green approaches are being explored.

Catalysis: The use of catalysts, particularly non-precious metal catalysts like iron, is a key green chemistry principle as it reduces waste and energy consumption. rsc.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org

Alternative Reaction Conditions: Microwave-assisted synthesis has been recognized as a green chemistry tool, often leading to shorter reaction times, higher yields, and purer products. nih.govacs.org

Safer Solvents and Reagents: The development of syntheses that use less hazardous solvents and reagents is a central goal of green chemistry. Research into solvent-free or aqueous reaction conditions is ongoing in pyridine synthesis. bohrium.com

While specific green chemistry applications for the synthesis of this compound are not detailed in the search results, the broader trends in pyridine synthesis point towards the adoption of these principles.

Comparative Analysis of Synthetic Efficiency, Selectivity, and Yields across Methodologies

The choice of synthetic methodology for this compound depends on a comparative analysis of efficiency, selectivity, and yield.

| Methodology | Precursors | Key Reagents/Catalysts | Advantages | Challenges | Reported Yields (for analogous systems) |

| Regioselective Chlorination | 2-chloro-5-trifluoromethylpyridine | Ferric chloride, Chlorine gas | Good for introducing the second chlorine atom. | Requires a pre-functionalized starting material; harsh conditions. | Not specified for this exact reaction, but a related process gave 163g of product from 363g of starting material. alfa-chemical.com |

| Suzuki-Miyaura Coupling | Dihalopyridine, Vinylboronic acid/ester | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | High functional group tolerance; mild reaction conditions. tcichemicals.com | Cost of palladium catalysts; potential for side reactions. | Moderate to good yields (~38% reported for a similar synthesis). |

| Direct Vinylation (from picoline) | 2-picoline, Formaldehyde | Strong acid | "One-step" process, good atom economy. google.com | May not be suitable for highly substituted pyridines. | High yield reported for 2-vinylpyridine (B74390). google.com |

| Iron-Catalyzed Vinylation | 2-methyl azaarenes, DMF/DMA | Iron catalyst | Eco-friendly (uses an inexpensive metal catalyst). researchgate.net | Radical mechanism may lead to side products. | Not specified. |

| Multicomponent Reactions | Various simple precursors | Metal-free or metal-catalyzed | High efficiency, convergent. bohrium.com | Scope may be limited for specific substitution patterns. | Good yields reported for various pyridine derivatives. bohrium.com |

Table 1: Comparative Analysis of Synthetic Methodologies

Early methods for vinylpyridine synthesis often suffered from low conversion rates and polymerization side reactions. Modern additive-enhanced condensation methods have significantly improved yields, with some processes reporting yields of 90-96%.

The selectivity of palladium-catalyzed cross-couplings can be highly dependent on the ligand used. For example, in the coupling of 2,4-dichloropyridines, the use of a sterically hindered N-heterocyclic carbene ligand can lead to high selectivity for reaction at the C4 position (around 10:1). nsf.govorganic-chemistry.orgresearchgate.net Ligand-free conditions have also been shown to provide exceptional C4 selectivity (>99:1) in some cases. nsf.govorganic-chemistry.org

Ultimately, the optimal synthetic route to this compound will likely involve a multi-step sequence that carefully considers the regioselectivity of both the dichlorination and the ethenylation steps, while also incorporating principles of efficiency and sustainability.

Electrophilic Aromatic Substitution Reactivity Profiling of the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the nitrogen atom and the two chlorine substituents. Standard electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, are challenging under typical conditions. The high activation barrier for these reactions on the pyridine ring often necessitates harsh reaction conditions, which can lead to low yields and potential side reactions involving the vinyl group.

Nucleophilic Aromatic Substitution at Dichlorinated Pyridine Positions

The electron-deficient nature of the pyridine ring, exacerbated by the two chlorine atoms, makes the C2 and C3 positions susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms act as good leaving groups in the presence of strong nucleophiles. The regioselectivity of these substitutions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, studies have shown that alkoxides and amines can displace one or both chlorine atoms, providing a pathway to functionalized pyridine derivatives.

Reactivity of the Ethenyl Moiety: Cycloaddition and Addition Reactions

The ethenyl group at the C5 position of the pyridine ring behaves as a typical alkene, readily participating in various cycloaddition and addition reactions. It can undergo [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes, although the electron-withdrawing nature of the dichloropyridyl group can influence the reactivity of the dienophile. Furthermore, the vinyl group is susceptible to a range of addition reactions, including halogenation, hydrohalogenation, and hydration, following standard Markovnikov or anti-Markovnikov regioselectivity depending on the reagents and conditions employed.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis provides a powerful toolkit for the selective functionalization of this compound at both the C-Cl bonds and the vinyl group.

Cross-Coupling Chemistry at C-Cl Bonds (e.g., Sonogashira, Negishi, Buchwald-Hartwig)

The chlorine substituents on the pyridine ring are amenable to various palladium-catalyzed cross-coupling reactions. These transformations are highly valuable for creating new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the chlorinated pyridine and a terminal alkyne. The selective coupling at either the C2 or C3 position can often be controlled by the choice of catalyst and reaction conditions.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the C-Cl bonds. This method is known for its functional group tolerance and high efficiency in forming C-C bonds.

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the dichloropyridine with amines. It represents a key method for the synthesis of aminopyridine derivatives.

A representative example of a cross-coupling reaction is the Suzuki coupling of 2,3-dichloro-5-vinylpyridine with 4-formylphenylboronic acid, which has been shown to proceed with high yields, demonstrating the utility of this approach for creating complex molecules for applications in materials science.

Functionalization of the Vinyl Group (e.g., hydrohalogenation, epoxidation, dihydroxylation)

The vinyl group can be selectively functionalized using a variety of transition metal-catalyzed and classical methods.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond typically follows Markovnikov's rule, leading to the formation of a 1-haloethylpyridine derivative.

Epoxidation: The vinyl group can be converted to an epoxide using peroxy acids (e.g., m-CPBA) or through metal-catalyzed epoxidation reactions. This epoxide can then serve as a versatile intermediate for further synthetic transformations.

Dihydroxylation: The syn-dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4) under controlled conditions, yielding the corresponding diol. Asymmetric dihydroxylation can also be employed to produce chiral diols.

Mechanistic Elucidation of Key Reaction Pathways via Kinetic and Isotopic Studies

The comprehensive understanding of the reactivity of this compound necessitates a detailed investigation into the mechanisms of its key chemical transformations. Kinetic and isotopic labeling studies serve as powerful tools to unravel the intricate steps involved in reaction pathways, providing insights into transition states, rate-determining steps, and the nature of intermediates. While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from studies on analogous vinylpyridines and dichlorinated aromatic systems.

Detailed research into related compounds, such as the hydrochlorination of 2-ethynylpyridines to form chloroethenylpyridines, reveals that the reaction pathway can be significantly influenced by the electronic properties of the pyridine ring and the reaction conditions. acs.org For instance, the formation of a pyridinium (B92312) salt can enhance the electrophilicity of the unsaturated side chain, facilitating nucleophilic attack. acs.org Similarly, kinetic investigations into the oxidative addition reactions of cycloplatinated(II) complexes containing 2-vinylpyridine have demonstrated the utility of these studies in elucidating reaction mechanisms, showing a dependence on the electronic and steric nature of the ligands present. mdpi.com

Illustrative Kinetic Data for a Hypothetical Reaction

To illustrate how kinetic data can elucidate a reaction mechanism, consider a hypothetical substitution reaction at one of the chloro-positions of this compound. By systematically varying the concentrations of the reactants and monitoring the reaction rate, a rate law can be established.

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |

Isotopic Labeling for Mechanistic Insights

Isotopic labeling is a crucial technique for tracing the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. sigmaaldrich.comkit.edu For reactions involving this compound, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be strategically incorporated into the molecule or reactants.

For example, to investigate the mechanism of hydrogenation of the ethenyl group, deuterium gas (D₂) could be used in place of hydrogen. The position of the deuterium atoms in the resulting 2,3-dichloro-5-ethylpyridine, as determined by techniques like NMR spectroscopy or mass spectrometry, would reveal the stereochemistry of the addition and provide insights into the interaction with the catalyst surface.

Hypothetical Isotopic Labeling Study: Hydrogenation of the Ethenyl Group

| Labeled Reactant | Proposed Mechanism | Expected Product | Analytical Technique |

| D₂ | Syn-addition | 2,3-dichloro-5-(1,2-dideuterioethyl)pyridine | ¹H NMR, ²H NMR, MS |

| This compound | Anti-addition | (R,S)- and (S,R)-2,3-dichloro-5-(1,2-dideuterioethyl)pyridine | Chiral Chromatography, NMR |

The analysis of the products from such an experiment would help to distinguish between different mechanistic pathways, such as a concerted syn-addition or a stepwise mechanism involving intermediates that could lead to a mixture of stereoisomers.

Furthermore, kinetic isotope effect (KIE) studies, where the rate of reaction with an isotopically labeled substrate is compared to the rate with the unlabeled substrate, can pinpoint the rate-determining step. A significant KIE (kH/kD > 1) upon deuteration of the ethenyl group would suggest that the C-H bond cleavage at the vinyl moiety is involved in the rate-limiting step of a given reaction.

While direct experimental data for this compound is sparse, the application of these well-established kinetic and isotopic labeling methodologies to its reactions would undoubtedly provide a wealth of information regarding its reactivity and the intimate details of its reaction mechanisms.

2,3 Dichloro 5 Ethenylpyridine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Highly Substituted Pyridine (B92270) Derivatives

2,3-Dichloro-5-ethenylpyridine serves as an excellent scaffold for creating highly substituted pyridine derivatives through selective manipulation of its functional groups. The differential reactivity of the chlorine atoms and the vinyl group allows for a stepwise and controlled introduction of molecular complexity.

The chlorine atom at the C2 position is the most activated site for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen. nih.govorgsyn.org Consequently, reactions like the Suzuki-Miyaura coupling can be performed with high regioselectivity to introduce aryl or heteroaryl substituents at the C2 position, leaving the C3-chloro and C5-vinyl groups untouched for subsequent modifications. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org Similarly, Buchwald-Hartwig amination can selectively introduce amines at this position. orgsyn.org

The vinyl group offers a complementary reaction site. It is an ideal participant in the Mizoroki-Heck reaction, enabling the formation of carbon-carbon bonds by coupling with aryl or vinyl halides. organic-chemistry.orgnih.govbeilstein-journals.orgnih.govrsc.org This reaction extends the carbon framework from the 5-position of the pyridine ring, leading to the synthesis of stilbene-like structures and other conjugated systems.

These orthogonal reactivities allow for a divergent synthetic strategy, where a variety of substituents can be introduced at different positions on the pyridine ring, leading to a library of complex, polysubstituted pyridine derivatives.

| Reaction Type | Reactive Site | Coupling Partner | Catalyst/Reagents | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C2-Cl | Arylboronic Acid | Pd Catalyst, Base | 2-Aryl-3-chloro-5-ethenylpyridine |

| Buchwald-Hartwig Amination | C2-Cl | Amine (R₂NH) | Pd Catalyst, Base | 2-Amino-3-chloro-5-ethenylpyridine |

| Mizoroki-Heck Reaction | C5-Ethenyl | Aryl Halide | Pd Catalyst, Base | 3-Chloro-2-chloro-5-styrylpyridine |

| Sonogashira Coupling | C2-Cl | Terminal Alkyne | Pd/Cu Catalyst, Base | 2-Alkynyl-3-chloro-5-ethenylpyridine |

Role in the Construction of Polycyclic Aromatic Nitrogen Heterocycles

The strategic placement of reactive sites on this compound makes it a valuable precursor for the construction of fused, polycyclic aromatic nitrogen heterocycles (PANHs). These larger, often rigid, structures are of significant interest in materials science and as scaffolds for biologically active molecules.

One primary pathway to these structures is through cycloaddition reactions involving the ethenyl group. The vinyl group of vinylazaarenes can function as a dienophile in [4+2] Diels-Alder reactions, particularly when the pyridine nitrogen is activated by a Lewis acid. nih.govwikipedia.orgsigmaaldrich.commasterorganicchemistry.com Reaction of this compound with a suitable diene would form a substituted tetrahydroquinoline skeleton. Subsequent dehydrogenation or elimination reactions could then lead to the formation of a fully aromatic dichlorinated quinoline (B57606) system, with the chlorine atoms serving as handles for further functionalization.

Alternatively, intramolecular Heck reactions can be employed. nih.gov By first using a cross-coupling reaction to attach a suitable tether with a terminal alkene to the C2 position, a subsequent palladium-catalyzed intramolecular cyclization onto the C5-vinyl group could forge a new ring, leading to various fused heterocyclic systems. This tandem reaction approach provides a modular and efficient route to complex polycyclic structures. nih.govnih.gov

Application in Total Synthesis of Complex Natural Products and Synthetic Analogs

While this compound possesses the requisite functionality to be a potent building block in complex synthesis, its specific application in the completed total synthesis of natural products is not yet widely documented in scientific literature. However, the chemical handles it possesses are analogous to those used in numerous synthetic campaigns.

The synthesis of many alkaloids and other nitrogen-containing natural products relies on the construction of substituted pyridine or quinoline cores. beilstein-journals.org The ability to selectively functionalize this compound via cross-coupling and then use the vinyl group for cyclization or chain extension makes it a highly attractive, albeit underutilized, starting material for generating key intermediates in the synthesis of such targets. Its potential lies in its capacity to rapidly build a functionalized heterocyclic core that can be elaborated into a more complex natural product scaffold.

Scaffold for the Development of Advanced Organic Materials Precursors

The ethenyl group makes this compound a suitable monomer for polymerization, opening avenues for the creation of advanced organic materials. Vinylpyridines are known to undergo polymerization through various mechanisms, including radical, anionic, and transition-metal-catalyzed routes, to produce polymers with pendant pyridine groups. uj.edu.plsemanticscholar.orgexpresspolymlett.comdoi.org

Polymerizing this compound would result in a polymer backbone with pendant dichloropyridyl units. These halogenated heterocycles can be subjected to post-polymerization modification. For instance, the chlorine atoms on the polymer can be replaced via Suzuki coupling reactions to attach chromophores, or they can be used to coordinate with metal centers. This approach allows for the systematic tuning of the polymer's electronic, optical, and physical properties. Such functional polymers are precursors to a range of advanced materials, including:

Conducting Polymers: Where extended conjugation can be introduced through post-polymerization cross-coupling.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridine nitrogen and potential for N-chelating ligands introduced via substitution can coordinate to metal ions.

pH-Responsive Materials: The basicity of the pyridine nitrogen allows the polymer's solubility and conformation to change with pH. semanticscholar.org

Stereoselective Transformations and Asymmetric Induction Initiated by this compound

The vinyl group is a prochiral moiety, making it a target for stereoselective transformations. Asymmetric reactions involving the double bond can introduce new stereocenters with high enantiomeric excess, a critical step in the synthesis of chiral molecules.

Other potential stereoselective reactions include asymmetric dihydroxylation or epoxidation of the vinyl group, which would install chiral diol or epoxide functionalities, respectively. These transformations would convert the achiral starting material into valuable chiral building blocks for further synthetic endeavors. nih.gov

Advanced Spectroscopic and Structural Characterization of 2,3 Dichloro 5 Ethenylpyridine and Its Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is a fundamental tool for elucidating the molecular structure of 2,3-dichloro-5-ethenylpyridine. nih.gov Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each atom.

In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine (B92270) ring. The protons on the vinyl group exhibit characteristic shifts and coupling constants that confirm its presence and connectivity. Analysis of substituent effects on the ¹H NMR spectra of various substituted pyridines has shown that the chemical shifts of protons ortho and para to a variable substituent can be well-described by the dual substituent parameter treatment. tandfonline.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 7.8 - 8.2 | - |

| H-6 | 8.3 - 8.7 | - |

| H (vinyl, α) | 6.5 - 6.9 | - |

| H (vinyl, β-cis) | 5.4 - 5.8 | - |

| H (vinyl, β-trans) | 5.9 - 6.3 | - |

| C-2 | - | 150 - 155 |

| C-3 | - | 130 - 135 |

| C-4 | - | 138 - 142 |

| C-5 | - | 135 - 140 |

| C-6 | - | 148 - 152 |

| C (vinyl, α) | - | 134 - 138 |

| C (vinyl, β) | - | 118 - 122 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation patterns, which provides further structural evidence. wikipedia.org High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. nih.gov

The fragmentation of substituted pyridines in the mass spectrometer is influenced by the nature and position of the substituents. researchgate.net For this compound, common fragmentation pathways may involve the loss of chlorine atoms, the vinyl group, or cleavage of the pyridine ring. libretexts.org The resulting fragment ions are detected based on their mass-to-charge ratio, creating a unique mass spectrum that serves as a molecular fingerprint. youtube.comscispace.com

Table 2: Expected Fragmentation Ions for this compound

| Ion | m/z (for ³⁵Cl) | Possible Structure |

| [M]⁺ | 175 | Molecular Ion |

| [M-Cl]⁺ | 140 | Loss of a chlorine atom |

| [M-C₂H₃]⁺ | 148 | Loss of the vinyl group |

| [M-2Cl]⁺ | 105 | Loss of both chlorine atoms |

| [C₅H₃N]⁺ | 77 | Pyridine ring fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (vinyl) | 3020 - 3080 |

| C=C stretch (vinyl) | 1620 - 1650 |

| C=N, C=C stretch (ring) | 1400 - 1600 |

| C-Cl stretch | 600 - 800 |

| C-H bend (vinyl, out-of-plane) | 900 - 1000 |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. researchgate.net For this compound, a crystal structure would reveal the planarity of the pyridine ring and the orientation of the vinyl and chloro substituents.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Elucidation of Chiral Derivatives

While this compound itself is achiral, chiroptical spectroscopy becomes relevant for the analysis of its chiral derivatives or intermediates that may be formed during synthesis. Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful for determining the absolute configuration of chiral molecules. acs.orgnih.gov

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum that is highly sensitive to its stereochemistry. rsc.orgresearchgate.net By comparing the experimental VCD spectrum with quantum chemical calculations for different stereoisomers, the absolute configuration can be unambiguously assigned. nih.gov This is particularly valuable when traditional methods like X-ray crystallography are not feasible.

Advanced Hyphenated Techniques for In Situ Reaction Monitoring and Product Profiling

Advanced hyphenated techniques, which couple a separation method with a spectroscopic detector, are invaluable for real-time monitoring of the synthesis of this compound and for profiling the reaction mixture. researchgate.netajrconline.orgnih.gov For instance, High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (LC-MS) can be used to track the consumption of reactants and the formation of intermediates and the final product. nih.gov

In situ monitoring provides critical kinetic and mechanistic information, allowing for the optimization of reaction conditions. mt.com For example, in a Grignard reaction to introduce the ethenyl group, in situ IR or Raman spectroscopy could monitor the formation of the Grignard reagent and its subsequent reaction. researchgate.net These techniques are essential for ensuring reaction completion, identifying byproducts, and developing robust and efficient synthetic processes. researchgate.net

Computational and Theoretical Studies of 2,3 Dichloro 5 Ethenylpyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO analysis)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 2,3-dichloro-5-ethenylpyridine, these calculations reveal the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting its chemical reactivity.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.orgnih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgresearchgate.net

For substituted pyridines, the locations of the HOMO and LUMO orbitals are influenced by the nature and position of the substituents. In this compound, the electron-withdrawing chlorine atoms and the π-system of the ethenyl group significantly affect the electronic distribution. Theoretical calculations, often performed using Density Functional Theory (DFT), can precisely map these orbitals. The HOMO is typically distributed over the pyridine (B92270) ring and the ethenyl group, while the LUMO is also located on the π-system of the aromatic ring. This distribution is crucial for understanding charge transfer within the molecule. dergipark.org.tr

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Substituted Pyridine

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.467 |

| LUMO Energy | -0.682 |

| HOMO-LUMO Gap (ΔE) | 6.785 |

Note: Data presented is illustrative for a similar molecule, 3-bromo-2-hydroxypyridine, as specific values for this compound require dedicated computational studies. mdpi.com

Density Functional Theory (DFT) for Geometry Optimization, Spectroscopic Property Prediction, and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules due to its balance of accuracy and computational cost. nanobioletters.com For this compound, DFT is employed for several key purposes.

Geometry Optimization: DFT calculations are used to determine the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. This process provides precise information on bond lengths, bond angles, and dihedral angles. mdpi.com For instance, calculations on similar chlorinated pyridine derivatives have shown excellent agreement between computed and experimentally determined geometric parameters. researchgate.net

Spectroscopic Properties: DFT can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netnih.gov By calculating these frequencies, researchers can assign specific vibrational modes (e.g., C-Cl stretching, C=C stretching of the ethenyl group, pyridine ring vibrations) to the experimental spectral data, aiding in the structural confirmation of the compound. researchgate.net

Reactivity Descriptors: Based on the electronic structure obtained from DFT, various global reactivity descriptors can be calculated. These descriptors help in quantifying the chemical reactivity and stability of the molecule. aimspress.com Important descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are generally considered "harder" and less reactive. semanticscholar.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. semanticscholar.org

Table 2: Illustrative Reactivity Descriptors Calculated via DFT

| Descriptor | Definition | Predicted Trend for this compound |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Moderate, influenced by electronegative Cl atoms. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Expected to be a relatively "hard" molecule due to the stable aromatic system. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Moderate to high, indicating a propensity to react with nucleophiles. |

Note: Trends are predicted based on general principles of substituted pyridines.

Reaction Pathway Modeling and Transition State Analysis to Understand Reaction Mechanisms

Understanding how this compound participates in chemical reactions requires the study of reaction mechanisms. Computational modeling can map out the entire energy landscape of a reaction, from reactants to products. chemrxiv.org This involves identifying intermediate structures and, most importantly, the transition states (TS) that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. youtube.com

For reactions involving this compound, such as nucleophilic substitution at the chloro-substituted positions or addition reactions at the ethenyl group, DFT calculations can be used to:

Locate Transition States: Algorithms are used to find the specific geometry of the transition state.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation barrier, which is a key factor in determining the reaction rate.

Visualize Reaction Pathways: By mapping the minimum energy path, chemists can visualize the atomic motions that occur during the reaction, such as bond breaking and bond formation. youtube.com

For example, modeling the substitution of a chlorine atom by a nucleophile would involve calculating the energy profile for the formation of the intermediate complex and the subsequent departure of the chloride ion. This analysis can reveal whether the reaction proceeds through a concerted or stepwise mechanism. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects on Reactivity

While quantum chemical calculations typically focus on static, isolated molecules (in the gas phase), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their flexibility and interactions with their environment. ucl.ac.uk

Conformational Flexibility: For this compound, MD simulations can explore the rotational freedom around the single bond connecting the ethenyl group to the pyridine ring. This allows for the identification of the most stable conformations and the energy barriers between them.

Solvent Effects: Chemical reactions are most often carried out in a solvent, which can significantly influence reactivity. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules. mdpi.com This approach helps to understand:

How the solvent stabilizes reactants, transition states, or products.

The role of specific solvent interactions, such as hydrogen bonding.

How the solvent might alter the preferred reaction pathway.

For instance, a polar solvent might stabilize a polar transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction. MD simulations, often combined with quantum mechanics (QM/MM methods), can provide a realistic model of these complex environmental effects. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Reactivity Trends

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov These models use molecular descriptors—numerical values that describe the physicochemical properties of the molecules—to predict the reactivity of new or untested compounds.

For a series of substituted pyridines including this compound, a QSRR study could be developed to predict a specific type of reactivity, such as the rate of a particular reaction. The process would involve:

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound in the series. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges), steric descriptors (e.g., molecular volume), and topological descriptors (describing atomic connectivity).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that relates the descriptors to the observed reactivity. nih.gov

Model Validation: Testing the predictive power of the model using both internal and external validation sets of compounds. nih.gov

A successful QSRR model could be used to predict the reactivity of other dichlorinated or ethenyl-substituted pyridines without the need for extensive laboratory experiments or computationally intensive calculations.

Rational Design of Derivatives and Novel Transformations based on Computational Insights

The ultimate goal of many computational studies is to guide future research. The insights gained from quantum chemical calculations and simulations on this compound can be used for the rational design of new molecules and reactions. nih.gov

Design of Derivatives: By understanding how the chloro and ethenyl substituents influence the electronic properties and reactivity of the pyridine ring, chemists can computationally design new derivatives with enhanced or specific properties. For example, if the goal is to increase the rate of a nucleophilic substitution reaction, calculations could be used to screen different electron-withdrawing groups to replace the existing ones, identifying candidates that lower the LUMO energy and make the molecule more electrophilic. nih.gov

Novel Transformations: Computational modeling of reaction pathways can uncover new, previously unconsidered reaction mechanisms or transformations. By exploring the energy landscape, it might be possible to identify conditions (e.g., specific catalysts or solvents) that favor a desired, but previously inaccessible, reaction pathway. nih.gov This predictive capability accelerates the discovery of new synthetic methods and functional materials.

Synthesis and Reactivity of Derivatives and Analogues of 2,3 Dichloro 5 Ethenylpyridine

Functionalization of the Ethenyl Side Chain via Diverse Chemical Reactions

The ethenyl group at the C-5 position of the pyridine (B92270) ring is susceptible to a variety of addition and oxidation reactions, common to alkenes. The reactivity of this group is modulated by the electronic influence of the electron-deficient, dichlorinated pyridine ring.

Hydrogenation: The vinyl group can be selectively reduced to an ethyl group through catalytic hydrogenation. This transformation is typically achieved using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. Such reductive couplings can also be performed in the presence of other reactants to achieve more complex C-C bond formations. scispace.comnih.gov For instance, rhodium-catalyzed hydrogenation of 2-vinyl azines in the presence of N-arylsulfonyl imines results in a regioselective reductive coupling. scispace.com While specific studies on 2,3-dichloro-5-ethenylpyridine are not prevalent, the hydrogenation of various vinylpyridines is well-documented, suggesting a similar reactivity profile. acs.orgrsc.orgscholarsportal.info

Oxidation: The ethenyl side chain can undergo oxidation to yield various functional groups. Epoxidation, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide, 2,3-dichloro-5-(oxiran-2-yl)pyridine. This epoxide is a valuable intermediate for further nucleophilic ring-opening reactions. Dihydroxylation, using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), would produce 1-(2,3-dichloropyridin-5-yl)ethane-1,2-diol. Oxidative cleavage of the double bond with stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by a workup would lead to the formation of 2,3-dichloropyridine-5-carboxylic acid.

Polymerization: Like other vinyl-substituted aromatic compounds, this compound can serve as a monomer for polymerization reactions. wikipedia.org Free-radical polymerization, initiated by agents such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, would lead to the formation of poly(2,3-dichloro-5-vinylpyridine). The properties of the resulting polymer would be influenced by the presence of the polar and rigid dichloropyridine moieties. Such polymers have applications in creating composite materials, for instance, with metal oxides for photocatalytic purposes. nih.gov

Nucleophilic Addition: The electron-withdrawing nature of the pyridine ring makes the terminal carbon of the ethenyl group susceptible to nucleophilic attack (a Michael-type addition). wikipedia.org This allows for the introduction of a variety of nucleophiles, expanding the molecular complexity.

Table 1: Representative Functionalization Reactions of the Ethenyl Group Data presented is based on analogous reactions of other vinylpyridines.

| Reaction Type | Reagents and Conditions | Product Structure | Product Name |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, Ethanol, 25 °C |  | 2,3-Dichloro-5-ethylpyridine |

| Epoxidation | m-CPBA, CH₂Cl₂, 0 °C |  | 2,3-Dichloro-5-(oxiran-2-yl)pyridine |

| Dihydroxylation | OsO₄ (cat.), NMO, Acetone/H₂O |  | 1-(2,3-Dichloropyridin-5-yl)ethane-1,2-diol |

| Oxidative Cleavage | 1. O₃, CH₂Cl₂, -78 °C; 2. Zn/H₂O |  | 2,3-Dichloropyridine-5-carbaldehyde |

Manipulation of the Dichlorinated Pyridine Core (e.g., selective dehalogenation, further functionalization)

The two chlorine atoms on the pyridine ring offer sites for functionalization, primarily through cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The inherent asymmetry of their positions (C-2 and C-3) leads to potential regioselectivity.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with a boronic acid or ester. Generally, the reactivity of halopyridines in Suzuki coupling follows the order C-2 > C-4 > C-3. researchgate.net Therefore, in this compound, a selective monocoupling reaction would be expected to occur preferentially at the C-2 position. rsc.org By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control the selectivity and achieve either mono- or di-substitution. semanticscholar.orgnih.gov

Heck-Mizoroki Reaction: This reaction involves the coupling of the C-Cl bond with an alkene. wikipedia.orgorganic-chemistry.org This would allow for the extension of the pyridine core by introducing new unsaturated side chains at either the C-2 or C-3 position, again with selectivity favoring the C-2 position. nih.govyoutube.com

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, which facilitates SNAr reactions, especially when activated by electron-withdrawing groups. The nitrogen atom itself acts as an activating group, making positions C-2 and C-4 particularly susceptible to nucleophilic attack. wikipedia.orgnih.gov In this compound, the chlorine at C-2 is significantly more activated towards displacement by nucleophiles (e.g., amines, alkoxides, thiolates) than the chlorine at C-3. youtube.comchempanda.comabertay.ac.uk This differential reactivity allows for the selective replacement of the C-2 chlorine while leaving the C-3 chlorine intact.

Selective Dehalogenation: The removal of one or both chlorine atoms can be achieved through catalytic hydrogenation or reduction with metal hydrides. Selective mono-dehalogenation can be challenging but may be achievable under carefully controlled conditions, potentially favoring the removal of the more reactive C-2 chlorine atom.

Table 2: Regioselectivity in Core Functionalization Reactions Predicted reactivity based on established principles for substituted dichloropyridines.

| Reaction Type | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Suzuki Coupling (Mono) | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-3-chloro-5-ethenylpyridine | Higher reactivity of C-2 position in Pd-catalyzed cross-coupling. researchgate.net |

| SNAr | NaOCH₃, CH₃OH, Δ | 2-Methoxy-3-chloro-5-ethenylpyridine | C-2 position is electronically activated by the ring nitrogen for nucleophilic attack. chempanda.com |

Pyridine Ring Expansion and Contraction Reactions Involving this compound

Ring expansion and contraction reactions represent advanced strategies for transforming the fundamental pyridine skeleton into other heterocyclic systems, such as diazepines or other ring structures. While these reactions are not commonplace, several methodologies exist for modifying six-membered nitrogen heterocycles.

For example, ring expansion of pyridines can sometimes be achieved through reactions with carbenes or nitrenes. The reaction of pyrrole (B145914) derivatives with dichlorocarbene, for instance, can lead to a dichlorocyclopropane intermediate that undergoes ring expansion to yield a 3-chloropyridine. youtube.com A conceptually related pathway starting from a pyridine could potentially lead to a seven-membered ring. Another modern approach involves the rhodium carbenoid-induced ring expansion of isoxazoles to form highly functionalized pyridines. nih.gov Similarly, the DBU-promoted ring expansion of 2-allyl-2H-azirines can afford substituted pyridines via a 1-azatriene intermediate that undergoes electrocyclization. organic-chemistry.org

The application of these specific ring expansion or contraction methodologies to this compound has not been extensively documented in the scientific literature. Such transformations would be challenging due to the specific substitution pattern and potential for competing side reactions. However, they remain a theoretical possibility for accessing novel and complex heterocyclic frameworks derived from this starting material.

Synthesis of Pyridinium (B92312) Salts, N-Oxides, and Other Nitrogen-Functionalized Derivatives

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base, enabling direct functionalization at the nitrogen center.

Synthesis of Pyridinium Salts: The nitrogen atom can be readily alkylated by reacting this compound with alkyl halides (e.g., methyl iodide, ethyl bromide) to form quaternary pyridinium salts. The reaction proceeds via a standard SN2 mechanism. These salts are ionic compounds with altered solubility and electronic properties compared to the parent pyridine.

Synthesis of N-Oxides: Oxidation of the pyridine nitrogen can be accomplished using a peroxy acid, most commonly m-CPBA, or hydrogen peroxide in acetic acid. The resulting N-oxide, this compound N-oxide, exhibits significantly different reactivity. The N-oxide group is a strong electron-donating group via resonance, which can alter the regioselectivity of electrophilic substitution on the ring. It also activates the C-2 and C-4 positions for nucleophilic attack in a different manner than the parent pyridine.

Table 3: N-Functionalization of this compound

| Reaction Type | Reagent | Product Name |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | 1-Methyl-2,3-dichloro-5-ethenylpyridinium iodide |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |

Isomeric Variations and their Distinct Reactivity Profiles and Synthetic Applications

The substitution pattern on the pyridine ring profoundly influences its chemical properties. Isomers of this compound would exhibit distinct reactivity based on the relative positions of the chloro, ethenyl, and nitrogen substituents. The synthesis of a specific isomer often requires a tailored synthetic route, as direct chlorination of a vinylpyridine would likely yield a mixture of products. patsnap.com

2,5-Dichloro-3-ethenylpyridine: In this isomer, the C-2 chlorine is highly activated towards SNAr and would be the primary site for palladium-catalyzed cross-coupling. The C-5 chlorine, being meta to the nitrogen, is significantly less reactive. The ethenyl group at C-3 is sterically hindered by the adjacent C-2 chlorine, which could affect its reactivity in polymerization or coordination to a metal center.

3,5-Dichloro-2-ethenylpyridine: Here, both chlorine atoms are at positions meta to the ring nitrogen. Consequently, they are both relatively unreactive towards SNAr compared to a chlorine at the C-2 or C-4 position. Distinguishing between the C-3 and C-5 positions in cross-coupling reactions might be difficult, although subtle electronic and steric differences could be exploited. The ethenyl group at the C-2 position is electronically activated and may be more susceptible to nucleophilic addition reactions. wikipedia.org

Synthetic Applications: The distinct reactivity of each isomer makes them suitable for different synthetic strategies. For example, an isomer with a highly reactive C-2 chlorine and a less reactive C-5 chlorine (like 2,5-dichloro-3-ethenylpyridine) is an ideal substrate for sequential cross-coupling reactions, allowing for the controlled, stepwise introduction of two different aryl or alkyl groups. The synthesis of specific isomers, such as isomer-free 2,5-dichloropyridine, often involves multi-step processes starting from different precursors to control the regiochemistry. google.com

Future Research Directions and Emerging Paradigms in 2,3 Dichloro 5 Ethenylpyridine Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of pyridine (B92270) compounds are increasingly benefiting from the adoption of flow chemistry. organic-chemistry.orgmdpi.comacs.org This technology offers substantial advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. organic-chemistry.orgacs.org For a compound like 2,3-Dichloro-5-ethenylpyridine, flow chemistry could enable safer handling of reactive intermediates and reagents under controlled conditions.

Automated synthesis platforms, integrated with flow reactors, present a powerful tool for the rapid optimization of reaction conditions and the generation of compound libraries. rsc.org Such systems can autonomously vary parameters like temperature, pressure, and reagent stoichiometry to quickly identify optimal conditions for the synthesis or functionalization of this compound. This approach would accelerate the discovery of novel derivatives with potential applications in various fields. The use of an automated self-optimizing system, for instance, has proven effective in rapidly identifying optimal conditions for the synthesis of Pyridine-oxazoline (PyOX) ligands. rsc.org

Key Advantages of Flow Chemistry for this compound:

| Feature | Benefit in Synthesis/Transformation |

| Precise Control | Enhanced selectivity and yield by fine-tuning temperature, pressure, and mixing. organic-chemistry.org |

| Improved Safety | Safe handling of potentially hazardous reagents and exothermic reactions in small, controlled volumes. acs.org |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. organic-chemistry.org |

| Automation | High-throughput screening of reaction conditions and rapid library synthesis. rsc.org |

Exploration of Novel Catalytic Systems for its Transformations (e.g., photocatalysis, electrocatalysis)

Modern catalytic methods are set to unlock new reaction pathways for this compound. Photocatalysis and electrocatalysis, in particular, offer mild and sustainable alternatives to traditional synthetic methods.

Photocatalysis: Visible-light-driven photocatalysis has emerged as a powerful tool for the functionalization of pyridine rings. acs.orgacs.org This methodology could enable novel C-H functionalization or cross-coupling reactions on the this compound core under ambient conditions. nih.gov For example, photochemical methods have been developed for the functionalization of pyridines with radicals, offering distinct positional selectivity compared to classical methods. acs.orgiciq.orgrecercat.cat The application of these techniques could lead to the regioselective introduction of various functional groups onto the pyridine scaffold of the target molecule. acs.org

Electrocatalysis: Electrocatalytic methods provide another avenue for green and efficient transformations. Electrocatalytic hydrogenation of pyridines to piperidines has been demonstrated at ambient temperature and pressure, offering a less energy-intensive alternative to traditional thermochemical methods. nih.govacs.orgchemrxiv.orgacs.org This could be a valuable strategy for the selective reduction of the pyridine ring in this compound, yielding saturated heterocyclic structures. Furthermore, electrocatalysis could be explored for selective dechlorination reactions, a common transformation for chlorinated pyridines.

Development of Sustainable and Atom-Economical Synthetic Routes

Future synthetic strategies for this compound and its derivatives will increasingly emphasize sustainability and atom economy. Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials used in a process into the final product, thereby minimizing waste. rsc.org

Developing synthetic routes that are highly atom-economical is a key goal. illinois.edursc.org This involves designing reactions, such as cycloadditions or cascade reactions, that form complex products from simple precursors in a single, efficient step. rsc.orgnih.gov For the synthesis of the vinylpyridine moiety, exploring direct and atom-economical methods from alkynes could be a promising research direction. researchgate.net By minimizing the use of stoichiometric reagents and favoring catalytic approaches, the environmental impact of synthesizing this compound and its derivatives can be significantly reduced.

Advanced Characterization Techniques for In Situ Reaction Monitoring and Mechanistic Probing

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in situ characterization techniques, such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for real-time monitoring of reacting systems. acs.orgresearchgate.netcardiff.ac.uk

In Situ FTIR Spectroscopy: This technique can track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands. researchgate.netscilit.comsemanticscholar.orgyoutube.com It is particularly useful for studying reactions involving changes in functional groups, providing valuable kinetic and mechanistic data for the transformations of this compound.

In Situ NMR Spectroscopy: NMR provides detailed structural information about species in solution, making it a powerful tool for identifying transient intermediates and understanding complex reaction pathways. acs.orgresearchgate.netcardiff.ac.uknih.gov Applying in situ NMR to reactions involving this compound could elucidate the mechanisms of its formation and subsequent functionalization.

These techniques provide a continuous stream of data throughout a reaction, offering a more complete picture than traditional offline analysis and enabling more effective process optimization.

Theoretical Advancements in Predicting its Reactivity and Selectivity in Complex Systems

Computational chemistry provides a powerful tool for predicting and understanding the reactivity of molecules. nih.govmdpi.comnih.gov Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound and predict its reactivity towards various reagents. researchgate.net

Applications of Theoretical Modeling:

| Area of Study | Computational Approach | Potential Insights for this compound |

| Reactivity Prediction | Frontier Molecular Orbital (HOMO-LUMO) Analysis | Identification of the most likely sites for nucleophilic or electrophilic attack. researchgate.net |

| Stereoselectivity | Transition State Modeling | Understanding and predicting the stereochemical outcome of reactions, such as polymerizations of the vinyl group. rsc.org |

| Reaction Mechanisms | Energy Profiling of Reaction Pathways | Elucidation of multi-step reaction mechanisms and identification of rate-determining steps. |

| Spectroscopic Properties | Calculation of NMR and IR spectra | Aiding in the interpretation of experimental spectroscopic data. researchgate.net |

By combining theoretical predictions with experimental results, researchers can develop a more profound understanding of the factors that govern the reactivity and selectivity of this compound. This synergy will be instrumental in designing more efficient and selective synthetic transformations for this versatile chemical compound.

Q & A

What are the established synthetic routes for 2,3-Dichloro-5-ethenylpyridine, and what are their comparative advantages?

Basic Research Question

The synthesis of this compound typically involves halogenation and cross-coupling strategies. A common approach is the palladium-catalyzed Stille or Suzuki coupling to introduce the ethenyl group at the 5-position of a pre-halogenated pyridine core. For example, halogenation of 5-methylpyridine derivatives with Cl2 or SO2Cl2 under controlled conditions can yield dichloro intermediates, followed by coupling with ethenylboronic acids . Key parameters include catalyst selection (e.g., Pd(PPh3)4), solvent polarity, and temperature control (e.g., 80–100°C for Suzuki reactions). Advantages of this method include regioselectivity and compatibility with sensitive functional groups, though yields may vary due to steric hindrance from chlorine substituents .

How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

Basic Research Question

Structural elucidation relies on <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions and the ethenyl group’s geometry (cis/trans). For instance, the ethenyl protons exhibit coupling constants (J ≈ 16 Hz for trans configuration) in <sup>1</sup>H NMR. X-ray crystallography provides definitive proof of molecular geometry, as demonstrated for analogous polychloropyridines, where Cl and ethenyl groups influence packing motifs . UV-Vis spectroscopy and DFT calculations can correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity, particularly in electrophilic substitution or coordination chemistry .

What strategies can mitigate competing side reactions during the introduction of the ethenyl group in this compound synthesis?

Advanced Research Question

Side reactions, such as over-halogenation or ethenyl group isomerization, can be minimized by:

- Protecting group strategies : Temporarily blocking reactive sites (e.g., using trimethylsilyl groups) during coupling steps .

- Optimizing reaction conditions : Lowering temperatures (e.g., 0–25°C) and using inert atmospheres to prevent radical-mediated side reactions.

- Catalyst tuning : Employing bulky ligands (e.g., XPhos) to enhance selectivity in cross-coupling steps .

Controlled experiments with HPLC-MS monitoring are critical to track intermediate formation and adjust protocols dynamically .

How do computational studies contribute to understanding the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Density Functional Theory (DFT) simulations predict reaction pathways by modeling transition states and electron density distributions. For example, calculations can reveal why the 5-ethenyl group enhances electrophilicity at the 4-position, facilitating nucleophilic attacks. Studies on analogous compounds (e.g., 3-(Chloromethyl)-5-phenylpyridine) show that chlorine’s electron-withdrawing effects stabilize intermediates, reducing activation barriers in Suzuki-Miyaura couplings . Computational tools like Gaussian or ORCA also aid in designing ligands to improve catalytic efficiency .

How should researchers address discrepancies in reported reaction yields for this compound synthesis across different studies?

Advanced Research Question

Yield inconsistencies often stem from:

- Purity of starting materials : Trace impurities (e.g., moisture in boronic acids) can deactivate catalysts.

- Analytical method variations : Calibrate HPLC/GC-MS systems with certified standards to ensure reproducibility.

- Scale-dependent effects : Pilot small-scale optimizations (e.g., 1–5 mmol) before scaling up, as heat/mass transfer limitations may alter outcomes .

Researchers should document detailed protocols, including solvent drying methods and catalyst batch information, to enable cross-study comparisons .

What are the environmental and safety considerations for handling this compound in laboratory settings?

Basic Research Question

The compound’s WGK 3 classification (highly water-hazardous) mandates stringent waste segregation. Use fume hoods and chlorine-resistant gloves (e.g., nitrile) during synthesis. For spills, neutralize with alkaline solutions (e.g., NaHCO3) and dispose via licensed hazardous waste handlers. Gas chromatography-mass spectrometry (GC-MS) monitors airborne contamination, while acute toxicity assays (e.g., OECD 423) guide safety protocols .

How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

Advanced Research Question

Its dichloro-ethenyl structure enables diverse derivatization:

- Nucleophilic aromatic substitution : Replacement of chlorine with amines or alkoxides to create bioactive scaffolds (e.g., kinase inhibitors).

- Metal-catalyzed cyclization : Forming fused heterocycles (e.g., pyrrolopyridines) via intramolecular Heck reactions .

Case studies include analogues like 2-chloro-5-trichloromethylpyridine, used in herbicide synthesis, demonstrating the scaffold’s versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.